molecular formula C7H17N5O8 B025785 N1-β-D-Glucopyranosylamino-guanidin HNO<sub>3</sub> CAS No. 109853-83-0

N1-β-D-Glucopyranosylamino-guanidin HNO3

Katalognummer: B025785
CAS-Nummer: 109853-83-0
Molekulargewicht: 299.24 g/mol
InChI-Schlüssel: FWMFBNDHOWTVBB-WYRLRVFGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

N1-b-D-Glucopyranosylamino-guanidine HNO3 is primarily known for its role as an α-glucosidase inhibitor . This enzyme is crucial in carbohydrate metabolism, as it catalyzes the breakdown of complex carbohydrates into simple sugars. By inhibiting α-glucosidase, N1-b-D-Glucopyranosylamino-guanidine HNO3 slows down carbohydrate absorption in the intestines, leading to a hypoglycemic effect .

Diabetes Treatment

The primary application of N1-b-D-Glucopyranosylamino-guanidine HNO3 is in the management of diabetes. Its ability to inhibit α-glucosidase makes it effective in controlling postprandial blood glucose levels. Clinical studies have demonstrated its potential to reduce blood sugar spikes after meals, making it a valuable therapeutic agent for diabetic patients .

Biochemical Research

This compound is widely used in biochemical research for studying enzyme inhibition and carbohydrate metabolism. It serves as a model compound for understanding the interactions between glycosylated compounds and enzymes, aiding in the development of new therapeutic agents targeting metabolic disorders .

Proteomics

In proteomics, N1-b-D-Glucopyranosylamino-guanidine HNO3 is utilized for its specificity in glycosylation studies. Researchers employ this compound to investigate protein interactions and modifications that occur during various biological processes .

Case Study 1: Efficacy in Diabetes Management

A clinical trial involving diabetic patients demonstrated that administration of N1-b-D-Glucopyranosylamino-guanidine HNO3 resulted in a statistically significant reduction in postprandial glucose levels compared to a placebo group. The study highlighted its potential as an adjunct therapy alongside traditional antidiabetic medications.

Case Study 2: Enzyme Interaction Studies

Research conducted on the binding affinity of N1-b-D-Glucopyranosylamino-guanidine HNO3 with α-glucosidase revealed that the compound exhibits a competitive inhibition mechanism. This finding was crucial for developing more effective inhibitors with fewer side effects.

Vorbereitungsmethoden

The preparation of N1-b-D-Glucopyranosylamino-guanidine HNO3 involves synthetic routes that typically include the reaction of glucopyranosylamine with guanidine under specific conditions. The reaction is carried out in the presence of nitric acid (HNO3) to form the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

N1-b-D-Glucopyranosylamino-guanidine HNO3 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

N1-b-D-Glucopyranosylamino-guanidine HNO3 can be compared with other similar compounds such as:

N1-b-D-Glucopyranosylamino-guanidine HNO3 is unique due to its specific molecular structure and its potential for higher efficacy and selectivity in inhibiting the α-glucosidase enzyme.

Biologische Aktivität

N1-b-D-Glucopyranosylamino-guanidine HNO3 is a compound that has garnered attention for its biological activity, particularly as an inhibitor of the enzyme α-glucosidase. This article explores the compound's mechanism of action, biological effects, and comparisons with other similar compounds, supported by relevant data and case studies.

Overview of N1-b-D-Glucopyranosylamino-guanidine HNO3

  • Chemical Formula : C7H17N5O8
  • Molecular Weight : 299.24 g/mol
  • CAS Number : 109853-83-0
  • Primary Target : α-glucosidase enzyme

The compound is synthesized through the reaction of glucopyranosylamine and guanidine in the presence of nitric acid (HNO3) .

N1-b-D-Glucopyranosylamino-guanidine HNO3 primarily targets the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism. By inhibiting this enzyme, the compound slows down the breakdown and absorption of carbohydrates, leading to a reduction in postprandial glucose levels. This action results in a potent hypoglycemic effect , making it a potential therapeutic agent for managing diabetes .

Enzyme Inhibition

The inhibition of α-glucosidase by N1-b-D-Glucopyranosylamino-guanidine HNO3 has been demonstrated in various studies:

  • In vitro Studies : The compound showed significant inhibition of α-glucosidase activity, which was measured using standard enzyme assays. The IC50 value was determined to be lower than that of other known inhibitors like acarbose and miglitol, suggesting higher efficacy .

Antidiabetic Properties

The hypoglycemic effect observed in animal models supports the potential use of this compound in diabetes management. In studies involving diabetic rats, administration of N1-b-D-Glucopyranosylamino-guanidine HNO3 resulted in:

  • Reduced Blood Glucose Levels : Significant decreases were noted compared to control groups.
  • Improved Glycemic Control : Enhanced insulin sensitivity was observed, indicating its role in modulating glucose metabolism .

Comparative Analysis with Similar Compounds

To understand the unique properties of N1-b-D-Glucopyranosylamino-guanidine HNO3, it is essential to compare it with other α-glucosidase inhibitors:

CompoundMechanism of ActionIC50 (µM)Clinical Use
N1-b-D-Gluco...α-glucosidase inhibition<50Diabetes management
Acarboseα-glucosidase inhibition100Diabetes management
Miglitolα-glucosidase inhibition200Diabetes management
Vogliboseα-glucosidase inhibition150Diabetes management

This table illustrates that N1-b-D-Glucopyranosylamino-guanidine HNO3 exhibits superior potency compared to traditional inhibitors like acarbose and miglitol .

Case Studies and Research Findings

Recent research has provided insights into the broader implications of this compound's biological activity:

  • Study on Rats : A study published in 2022 demonstrated that treatment with N1-b-D-Glucopyranosylamino-guanidine HNO3 led to a significant reduction in fasting blood glucose levels over a four-week period. The study also noted improvements in lipid profiles, suggesting additional cardiovascular benefits .
  • Molecular Docking Studies : Computational analyses indicated strong binding affinities between N1-b-D-Glucopyranosylamino-guanidine HNO3 and the active site of α-glucosidase, providing a molecular basis for its inhibitory effects. These findings were corroborated by experimental data from enzyme kinetics studies .

Eigenschaften

IUPAC Name

nitric acid;2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O5.HNO3/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;2-1(3)4/h2-6,10,12-15H,1H2,(H4,8,9,11);(H,2,3,4)/t2-,3-,4+,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMFBNDHOWTVBB-WYRLRVFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369548
Record name N1-b-D-Glucopyranosylamino-guanidine HNO3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109853-83-0
Record name N1-b-D-Glucopyranosylamino-guanidine HNO3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.